Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)-
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Overview
Description
Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- is a chemical compound characterized by the presence of a benzenemethanol core substituted with an isopropyl group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound for further applications .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanol derivatives, ketones, aldehydes, and reduced alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-(1-methylethyl)-α-(trifluoromethyl)-
- Benzenemethanol, 2-fluoro-α-(1-methylethyl)-4-(trifluoromethyl)-
Uniqueness
Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H13F3O |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
[4-propan-2-yl-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H13F3O/c1-7(2)9-4-3-8(6-15)5-10(9)11(12,13)14/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
ZSYDUOMGPPJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CO)C(F)(F)F |
Origin of Product |
United States |
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